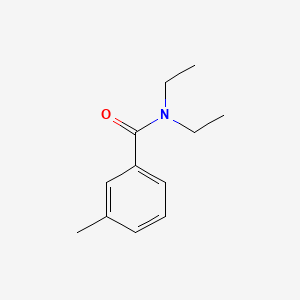

Diethyltoluamide

Cat. No. B1670543

:

134-62-3

M. Wt: 191.27 g/mol

InChI Key: MMOXZBCLCQITDF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09163216B1

Procedure details

Glass coverslips (Thomas Scientific 6661 F52, 22×22 mm No. 1) were cleaned using an O2 plasma cleaner (Harrick PDC-32G) for 20 minutes at 100 mTorr. The DETA (United Chemical Technologies Inc. T2910KG) films were formed by the reaction of the cleaned glass surface with a 0.1% (v/v) mixture of the organosilane in freshly distilled toluene (Fisher T2904). The DETA coated coverslips were then heated to approximately QQ 100° C., rinsed with toluene, reheated to approximately 100° C., and then oven dried [28]. Surfaces were characterized by contact angle measurements using an optical contact angle goniometer (KSV Instruments, Cam 200) and by X-ray photoelectron spectroscopy (XPS) (Kratos Axis 165). XPS survey scans, as well as high-resolution N1s and C1s scans utilizing monochromatic Al Kα excitation were obtained [28].

Identifiers

|

REACTION_CXSMILES

|

[O:1]=O.[CH:3]1[CH:8]=[CH:7][NH+:6]=[CH:5][CH:4]=1.[CH:9]1[CH:14]=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.[C:24]1([CH3:30])[CH:29]=[CH:28]C=C[CH:25]=1>>[CH3:4][CH2:5][N:6]([C:7]([C:8]1[CH:3]=[CH:28][CH:29]=[C:24]([CH3:30])[CH:25]=1)=[O:1])[CH2:14][CH3:9] |f:1.2.3|

|

Inputs

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

for 20 minutes

|

|

Duration

|

20 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCN(CC)C(=O)C1=CC(=CC=C1)C

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |